N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that combines elements of pyrazolo[3,4-d]pyridazine, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure
The compound can be represented by the following structural formula:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-d]pyridazine derivatives. The compound has shown promising results in various cancer cell lines.
Case Studies:
- Cell Line Studies: In vitro studies demonstrated that similar pyrazolo compounds exhibit cytotoxic effects against breast cancer (MCF-7), liver cancer (HepG2), and colorectal cancer (HCT116) cell lines. For instance, derivatives with structural similarities showed IC50 values ranging from 0.3 to 24 µM against these cell lines, indicating significant antiproliferative activity .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibitor |
5i | HepG2 | 7.60 | Induces apoptosis |
5i | HCT116 | Variable | Cell cycle inhibition |
2. Antimicrobial Activity
Compounds derived from the pyrazolo scaffold have also been evaluated for antimicrobial properties. The structural characteristics of these compounds contribute to their ability to inhibit various microbial strains.
Research Findings:
Studies have shown that related compounds demonstrate significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
3. Other Therapeutic Potentials
Beyond anticancer and antimicrobial properties, the compound may exhibit additional therapeutic effects:
- Anti-inflammatory Activity: Some derivatives of pyrazolo compounds have been reported to possess anti-inflammatory properties, potentially useful in treating conditions like arthritis.
- Neuroprotective Effects: Preliminary studies suggest that certain structural analogs could offer neuroprotection, which is beneficial in neurodegenerative diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets. These studies typically involve:
- Target Proteins: EGFR and VGFR2 are common targets for anticancer agents.
- Binding Affinity: The binding affinity is assessed using computational models to predict how effectively the compound can inhibit target proteins.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-30-18-11-9-16(10-12-18)24-20(28)14-26-22(29)21-19(15(2)25-26)13-23-27(21)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSNNZRYBNOTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。